Ethyl 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate typically involves the bromination of fluorescein in ethanol, followed by esterification with benzoic acid. The reaction conditions include maintaining a controlled temperature to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the xanthene core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield brominated quinones, while reduction can produce debrominated xanthene derivatives .
Scientific Research Applications
Ethyl 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate involves its interaction with molecular targets through its brominated xanthene core. This interaction can lead to the generation of reactive oxygen species (ROS) under light exposure, making it useful in photodynamic therapy. The compound’s fluorescent properties also enable its use in imaging applications .
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)terephthalic acid: Similar structure but with a terephthalic acid moiety.
2-(3,6-dihydroxy-2,4,5,7-tetrabromoxanthen-9-yl)-benzoic acid: Another brominated xanthene derivative.
Properties
Molecular Formula |
C22H12Br4O5 |
---|---|
Molecular Weight |
675.9 g/mol |
IUPAC Name |
ethyl 2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C22H12Br4O5/c1-2-30-22(29)10-6-4-3-5-9(10)15-11-7-13(23)18(27)16(25)20(11)31-21-12(15)8-14(24)19(28)17(21)26/h3-8,27H,2H2,1H3 |
InChI Key |
SQLYYENAJNILOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br |
Origin of Product |
United States |
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